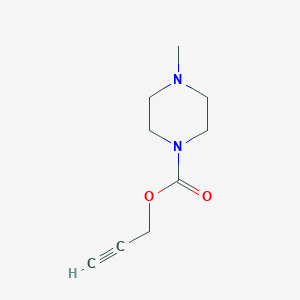

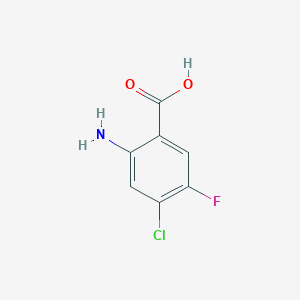

Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-4-methoxyphenyl)- (9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Astragaloside es un grupo de compuestos químicos relacionados aislados de las raíces de la planta Astragalus membranaceus, comúnmente utilizada en la medicina tradicional china. La forma más estudiada y biológicamente activa es Astragaloside IV. Los Astragalosides son saponinas triterpenoides tetracíclicas que exhiben diversas actividades biológicas, incluyendo efectos antiinflamatorios, antioxidantes, neuroprotectores, antifibróticos y antitumorales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El Astragaloside IV puede sintetizarse mediante una serie de reacciones químicas que involucran la hidrólisis de astragalosidos acilatos como Astragaloside I y Astragaloside II. El proceso generalmente implica el uso de metanol, etanol y dimetilsulfóxido como solventes . La reacción de hidrólisis es a menudo catalizada por amoníaco, lo que ayuda en la formación de Astragaloside IV a partir de sus precursores .

Métodos de producción industrial

En entornos industriales, el Astragaloside IV se extrae de las raíces de Astragalus membranaceus utilizando cromatografía líquida de alta resolución (HPLC) con detección de dispersión de luz evaporativa. El proceso de extracción involucra el uso de solventes como metanol y etanol, seguido de pasos de purificación para aislar el compuesto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones

El Astragaloside IV experimenta diversas reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen halógenos y agentes alquilantes.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de Astragaloside IV puede llevar a la formación de varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

El Astragaloside IV tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como un compuesto marcador para el control de calidad en la medicina herbal.

Biología: Estudiado por sus efectos en los procesos celulares, incluyendo la apoptosis y la proliferación celular.

Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de enfermedades cardiovasculares, trastornos neurodegenerativos y cáncer

Industria: Utilizado en el desarrollo de suplementos dietéticos y medicinas herbales.

Mecanismo De Acción

El Astragaloside IV ejerce sus efectos a través de varios objetivos y vías moleculares:

Antiinflamatorio: Modula el equilibrio de las células Th17/Treg y regula la expresión de citocinas inflamatorias como IL-6, IL-17 y TNF-α.

Antioxidante: Elimina las especies reactivas del oxígeno y regula las mutaciones genéticas mitocondriales.

Neuroprotector: Protege contra el daño neuronal al inhibir la apoptosis y promover la supervivencia celular.

Antifibrótico: Inhibe la proliferación de fibroblastos y reduce la deposición de proteínas de la matriz extracelular.

Antitumoral: Induce apoptosis en las células cancerosas e inhibe el crecimiento tumoral.

Comparación Con Compuestos Similares

El Astragaloside IV es único entre sus compuestos relacionados debido a su alta actividad biológica y su amplia gama de efectos farmacológicos. Compuestos similares incluyen:

- Astragaloside I

- Astragaloside II

- Cycloastragenol

Estos compuestos comparten estructuras químicas similares, pero difieren en sus actividades biológicas y potenciales terapéuticos .

El Astragaloside IV se destaca por sus potentes efectos antiinflamatorios, antioxidantes y neuroprotectores, lo que lo convierte en un compuesto valioso para diversas aplicaciones científicas y médicas .

Propiedades

Número CAS |

123716-19-8 |

|---|---|

Fórmula molecular |

C9H7F3O3 |

Peso molecular |

220.14 g/mol |

Nombre IUPAC |

2,2,2-trifluoro-1-(2-hydroxy-4-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H7F3O3/c1-15-5-2-3-6(7(13)4-5)8(14)9(10,11)12/h2-4,13H,1H3 |

Clave InChI |

LWCMEGBCGPLNDE-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C(=O)C(F)(F)F)O |

SMILES canónico |

COC1=CC(=C(C=C1)C(=O)C(F)(F)F)O |

Sinónimos |

Ethanone, 2,2,2-trifluoro-1-(2-hydroxy-4-methoxyphenyl)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

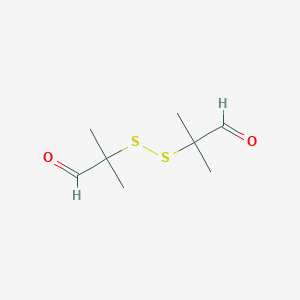

![2,2'-Dithiobis[2-methyl-1-propanol]](/img/structure/B48769.png)

![Ergoline-8-carboxamide,9,10-didehydro-N-[(1S)-2-[(3S,8aS)-hexahydro-1,4-dioxo-3-(phenylmethyl)pyrrolo[1,2-a]pyrazin-2(1H)-yl]-1-methyl-2-oxoethyl]-7-methyl-,(8b)-](/img/structure/B48771.png)